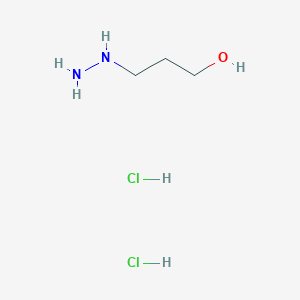
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known as TPTC, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. TPTC has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has also been shown to modulate the activity of enzymes involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the pathogenesis of various diseases. 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has also been shown to have a protective effect against liver damage caused by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is its potential as a lead compound for the development of new drugs. It has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are a number of potential future directions for research on 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. One area of interest is the development of new drugs based on 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. Another area of interest is the study of the mechanism of action of 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, which could lead to a better understanding of its pharmacological properties. Additionally, further research could be done to explore the potential applications of 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the treatment of various diseases.
Métodos De Síntesis
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the condensation of 4,4,4-trifluoro-1-(2-nitroethyl)butane-1,3-dione with hydrazine hydrate, followed by the reaction of the resulting intermediate with 1-bromo-2-propanol. The final product is obtained through the hydrolysis of the resulting ester.
Aplicaciones Científicas De Investigación
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has also been shown to have a protective effect against liver damage caused by various toxins.
Propiedades
IUPAC Name |
4-propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3(2)4-5(7(14)15)12-13-6(4)8(9,10)11/h3H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHDRUDXQKIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NN=C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propan-2-yl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
2103589-03-1 |
Source


|
| Record name | 4-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)
![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)




![6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2856017.png)


![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2856021.png)


![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2856029.png)